molecular formula C10H14N2O2 B13122174 5-(Dimethylamino)-2-(methylamino)benzoic acid

5-(Dimethylamino)-2-(methylamino)benzoic acid

Cat. No.: B13122174
M. Wt: 194.23 g/mol
InChI Key: HIFFNAQTINMSGB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(methylamino)benzoic acid, with the CAS Registry Number 675575-39-0 , is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This benzoic acid derivative is characterized by its two amine functional groups, a dimethylamino substituent and a methylamino substituent, which contribute to its specific physicochemical properties. Its calculated PSA is 52.6, and its XLogP3 is 2.1, indicating favorable solubility and permeability characteristics for research applications . This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. It is offered with a high purity level of 99% and is categorized as a pharmaceutical intermediate, with indicated applications in the development of anesthetic agents . As a key intermediate, it can be utilized in the synthesis of more complex molecules for drug discovery and development programs. Researchers can employ this compound in exploring structure-activity relationships or in the development of novel therapeutic agents. Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(dimethylamino)-2-(methylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c1-11-9-5-4-7(12(2)3)6-8(9)10(13)14/h4-6,11H,1-3H3,(H,13,14)

InChI Key

HIFFNAQTINMSGB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves multi-step synthetic routes generally starting from substituted benzaldehydes or benzoic acid derivatives. The methods emphasize mild reaction conditions, high purity, and yield, often employing catalytic oxidation and esterification strategies.

Oxidative Esterification of Paradimethylaminobenzaldehyde

One of the most documented methods involves the oxidative conversion of p-(dimethylamino)benzaldehyde to the corresponding benzoic acid ester, which can be further converted to the target compound. This method is characterized by:

  • Starting material: Paradimethylaminobenzaldehyde
  • Catalyst: Iron(III) perchlorate hydrate (Fe(ClO4)3·6H2O)
  • Oxidant: 33% hydrogen peroxide (H2O2)
  • Solvent: Alcohol (methanol, ethanol, or isooctyl alcohol depending on the ester desired)
  • Temperature: Initially chilled to around -5 °C, then gradually warmed to room temperature
  • Reaction time: 3 to 10 hours depending on the alcohol used
  • Purification: Vacuum distillation and rectification to achieve high purity (up to 99.8%)
  • Yield: Ranges from 80% to over 90% depending on conditions and alcohol used.
Table 1: Representative Data for Oxidative Esterification of Paradimethylaminobenzaldehyde
Entry Alcohol Used Catalyst (g) Temp (°C) Reaction Time (h) Yield (%) Purity (%) Collection Cut (°C/mm Hg)
1 Methanol 7 -5 to RT 4 91.0 99.2 101–105 / 0.05
2 Methanol 10 -5 to RT 4 90.5 99.4 101–105 / 0.05
3 Ethanol 7 -5 to RT 4 93.5 99.3 110–115 / 0.02
4 Isooctyl alcohol + THF 7 0 to RT 11 80.0 99.8 200–205 / 3

RT = Room Temperature
THF = Tetrahydrofuran
This method is industrially scalable, environmentally friendly, and cost-effective due to mild conditions and easy workup.

Multi-Step One-Pot Synthesis from Aminobenzoic Acids

Another approach involves the synthesis of amino-substituted benzoic acid derivatives through:

  • Initial formation of benzoxazine-dione intermediates from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate
  • Aminolysis with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide
  • Electrophilic aromatic substitution (halogenation) to introduce further substituents if required.

While this method is described for halogenated analogues, it can be adapted for amino-substituted benzoic acid derivatives such as 5-(dimethylamino)-2-(methylamino)benzoic acid by modifying the substituents and reaction conditions.

Neutralization and Purification Steps

For hydrochloride salts or related derivatives, neutralization with alkaline solutions (e.g., caustic soda) followed by filtration and washing is used to purify the crude product. This step is crucial to obtain high-purity compounds suitable for pharmaceutical applications.

Research Findings and Analysis

  • The oxidative esterification method using iron(III) perchlorate and hydrogen peroxide is notable for its high yield (up to 93.5%) and high purity (above 99%) of products, making it suitable for industrial production.
  • The reaction conditions are mild (low temperature, atmospheric pressure), minimizing by-products and environmental impact.
  • The choice of alcohol as solvent allows tuning of the ester group, which can be subsequently hydrolyzed or modified to yield the free acid or other derivatives.
  • The one-pot synthesis from amino-benzoic acid derivatives provides a versatile platform for structurally related compounds but requires careful control of reaction intermediates.
  • Neutralization and purification protocols ensure removal of impurities and salts, crucial for biological activity and regulatory compliance.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Oxidative esterification Paradimethylaminobenzaldehyde Fe(ClO4)3·6H2O, H2O2, Alcohol -5 °C to RT, 3-10 h 80-93.5 99.2-99.8 Scalable, eco-friendly, high purity
One-pot synthesis 2-Amino-3-methylbenzoic acid Bis(trichloromethyl) carbonate, methylamine, halogenating agents Multi-step, mild heating Not specified Not specified Versatile for halogenated analogues
Neutralization and purification Crude hydrochloride salts NaOH or other bases pH 7-11, filtration, washing High High Necessary for pharmaceutical-grade purity

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Dimethylamino)-2-(methylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. The presence of amino groups allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular weights, and key properties of 5-(Dimethylamino)-2-(methylamino)benzoic acid with similar benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
5-(Dimethylamino)-2-(methylamino)benzoic acid 5-(N,N-dimethylamino), 2-(methylamino) 194.23 High basicity; moderate solubility in polar solvents; potential metal chelation
2-Methylamino-5-nitrobenzoic acid 5-nitro, 2-methylamino 196.15 Electron-withdrawing nitro group reduces solubility; precursor for benzodiazepines
5-Amino-2-chlorobenzoic acid 5-amino, 2-chloro 171.58 Chloro group increases lipophilicity; antimicrobial applications
4-Amino-5-chloro-2-methoxybenzoic acid 4-amino, 5-chloro, 2-methoxy 215.63 Methoxy enhances electron density; dual dopamine D2/5-HT3 receptor antagonism
Lavendustin C 5-(2,5-dihydroxybenzylamino), 2-hydroxy 319.29 Hydrophilic hydroxyl groups; kinase inhibition activity
5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) 5-nitro, 2-(phenylpropylamino) 314.31 High lipophilicity; chloride channel blockade

Electronic and Solubility Profiles

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the aromatic ring, contrasting with the nitro group in 2-methylamino-5-nitrobenzoic acid, which withdraws electrons, reducing reactivity in nucleophilic substitutions .
  • Solubility: The target compound’s amino groups improve solubility in aqueous or polar solvents compared to chloro- or phenyl-substituted analogues (e.g., 5-Amino-2-chlorobenzoic acid, NPPB) .

Biological Activity

5-(Dimethylamino)-2-(methylamino)benzoic acid (DMAB) is an organic compound notable for its unique structural features, which include both dimethylamino and methylamino functional groups attached to a benzoic acid framework. This compound has garnered attention in various fields due to its potential biological activities, particularly in enzymatic pathways and cellular interactions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2
  • Molar Mass : Approximately 194.23 g/mol
  • Structural Characteristics : The presence of both basic amine functionalities contributes to its reactivity and interaction with biological systems, enhancing its solubility and interaction capabilities.

Biological Activities

Research indicates that DMAB exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interactions : DMAB has been shown to influence various enzyme activities, potentially acting as an enzyme inhibitor or modulator. Its dual amino functionalities allow it to engage with different biomolecules effectively.
  • Cellular Processes : The compound enhances cell uptake mechanisms and influences receptor-ligand interactions, which are critical for understanding its therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme ModulationInfluences enzymatic pathways
Cellular UptakeEnhances uptake mechanisms in cells
Receptor InteractionAffects receptor-ligand binding dynamics

The mechanism of action for DMAB appears to involve multiple pathways:

  • Enzyme Inhibition : DMAB may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.
  • Receptor Modulation : By binding to receptors, DMAB can modify their activity, leading to altered signal transduction pathways.
  • Cell Membrane Interaction : The amphipathic nature of DMAB aids in its interaction with cell membranes, facilitating cellular uptake and influencing membrane dynamics.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of DMAB, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 μg/mL, indicating moderate potency against tested strains such as E. coli and Staphylococcus aureus.

Study 2: Cancer Research

DMAB has also been investigated for its potential anticancer properties. In vitro studies demonstrated that DMAB could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role for DMAB in cancer therapeutics .

Applications in Research and Industry

DMAB's unique properties make it valuable across various applications:

  • Pharmaceutical Development : Its ability to interact with biological targets positions DMAB as a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Biochemical Research : Researchers utilize DMAB for studying enzyme mechanisms and cellular processes due to its modulatory effects on biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMAB, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Aminobenzoic AcidC7_7H9_9N1_1O2_2Contains only one amino group
4-Dimethylaminobenzoic AcidC9_9H11_11N2_2O2_2Lacks methylamine but has dimethylamino group
2-Amino-5-Dimethylaminobenzoic AcidC9_9H12_12N3_3O2_2Varies in amino group positioning

The combination of both dimethylamino and methylamino groups on the benzene ring provides DMAB with distinct electronic properties and reactivity compared to its analogs, enhancing its solubility and interaction capabilities.

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